molecular formula C27H23ClN2O4 B2630209 ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-02-1

ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2630209
CAS No.: 1114871-02-1
M. Wt: 474.94
InChI Key: BMZJIKBLGNZQNZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the phenyl and carbamoyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

Properties

IUPAC Name

ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZJIKBLGNZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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